

2-Chloro-5-isobutoxyphenylboronic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-isobutoxyphenylboronic acid

Cat. No.: B572321

[Get Quote](#)

Technical Guide: 2-Chloro-5-isobutoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-isobutoxyphenylboronic acid**, a specialized chemical compound with potential applications in organic synthesis and medicinal chemistry. This document details its chemical identity, molecular structure, and explores its likely utility based on the well-established reactivity of arylboronic acids.

Core Compound Data

Quantitative data for **2-Chloro-5-isobutoxyphenylboronic acid** is summarized below.

Property	Value	Reference
CAS Number	1256346-11-8	[1]
Molecular Formula	C ₁₀ H ₁₄ BClO ₃	[1]
Molecular Weight	228.48 g/mol	[1]
SMILES	CC(C)COc1cc(B(O)O)c(Cl)cc1	

Molecular Structure

The two-dimensional structure of **2-Chloro-5-isobutoxyphenylboronic acid** is depicted below. This structure is generated based on its SMILES (Simplified Molecular Input Line Entry System) notation.

Caption: 2D Molecular Structure of **2-Chloro-5-isobutoxyphenylboronic acid**.

Physicochemical Properties of Arylboronic Acids

While specific experimental data for **2-Chloro-5-isobutoxyphenylboronic acid** is not readily available in public literature, the general physicochemical properties of arylboronic acids are well-documented. These compounds are typically white or off-white crystalline solids. Their solubility varies depending on the substituents on the aromatic ring, but they are generally more soluble in organic solvents than in water. The boronic acid moiety is known to be sensitive to dehydration, which can lead to the formation of a cyclic anhydride known as a boroxine.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.^{[2][3]} The following is a general protocol for the coupling of an aryl boronic acid with an aryl halide. This protocol should be optimized for specific substrates and reaction scales.

Materials:

- Aryl halide (1.0 equiv)
- **2-Chloro-5-isobutoxyphenylboronic acid** (1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

- To a reaction vessel, add the aryl halide, **2-Chloro-5-isobutoxyphenylboronic acid**, and the base.
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent(s) to the reaction vessel.
- Add the palladium catalyst under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



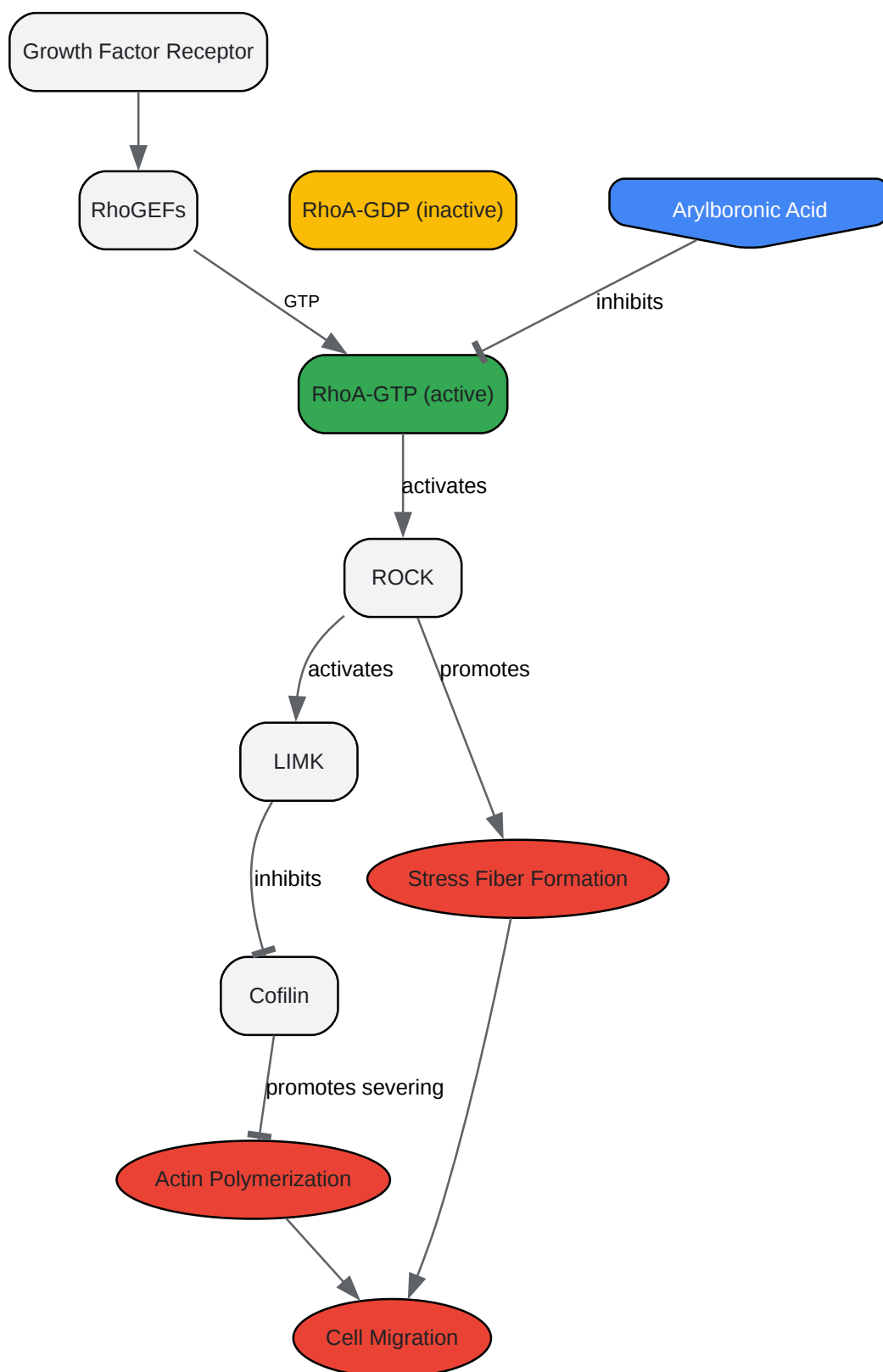
[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development and Signaling Pathways

Arylboronic acids have garnered significant interest in drug discovery due to their unique chemical properties that allow them to act as enzyme inhibitors or as probes for biological molecules.^{[4][5][6]} While the specific biological activity of **2-Chloro-5-isobutoxyphenylboronic acid** has not been reported, its structural motifs suggest potential areas of investigation.

The broader class of arylboronic acids has been shown to inhibit the migration of cancer cells. This effect is believed to be mediated, in part, through the inhibition of the Rho family of GTPases, which are key regulators of the actin cytoskeleton and cell motility.^{[7][8][9][10][11]} The diagram below illustrates a simplified, hypothetical signaling pathway where an arylboronic acid derivative could inhibit cancer cell migration through the RhoA-ROCK pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the RhoA-ROCK signaling pathway by an arylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aablocks.com [aablocks.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbino.com [nbino.com]
- 5. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 9. Rho Family GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RHO GTPases in cancer: known facts, open questions, and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-5-isobutoxyphenylboronic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572321#2-chloro-5-isobutoxyphenylboronic-acid-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com